molecular formula C36H30NO2P B12847786 N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Cat. No.: B12847786
M. Wt: 539.6 g/mol
InChI Key: KZGQHYJDNLPFKC-UHFFFAOYSA-N
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Description

N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a chiral phosphine ligand known for its high yield and enantioselective results in asymmetric synthesis. This compound is utilized in various chemical reactions due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves a multi-step process:

    Stage 1: N-(diphenylmethyl)aniline is reacted with triethylamine in toluene at temperatures ranging from 0 to 80°C under an inert atmosphere.

    Stage 2: The intermediate product is then reacted with (1R)-2,2’,3,3’-tetrahydro-1,1’-spirobis[indenyl]-7,7’-diol in a mixture of tetrahydrofuran and toluene at temperatures ranging from 0 to 25°C under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis typically involves scaling up the laboratory procedures with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced species.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is used in several scientific research applications:

    Chemistry: It is employed as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules.

    Industry: The compound is used in the production of various chemicals and materials that require high enantioselectivity.

Mechanism of Action

The mechanism by which N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets and pathways involved include various metal complexes and catalytic cycles that are essential for enantioselective synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-N-phenyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine
  • (11aS)-N-benzhydryl-N-phenyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine

Uniqueness

N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine stands out due to its high enantioselectivity and yield in asymmetric synthesis. Its unique structure allows for efficient coordination with metal centers, making it a valuable ligand in various catalytic processes.

Properties

Molecular Formula

C36H30NO2P

Molecular Weight

539.6 g/mol

IUPAC Name

N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

InChI

InChI=1S/C36H30NO2P/c1-4-12-28(13-5-1)35(29-14-6-2-7-15-29)37(30-18-8-3-9-19-30)40-38-31-20-10-16-26-22-24-36(33(26)31)25-23-27-17-11-21-32(39-40)34(27)36/h1-21,35H,22-25H2

InChI Key

KZGQHYJDNLPFKC-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N(C6=CC=CC=C6)C(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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